Kir1.1-IN-A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

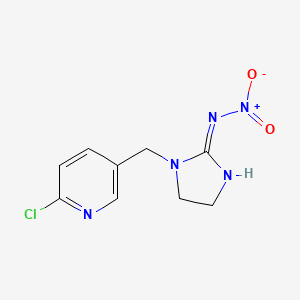

Kir1.1-IN-A is a potent and selective inhibitor of kir1.1 channels.

Wissenschaftliche Forschungsanwendungen

Kir1.1 Channel Regulation and Kidney Function

Kir1.1 channels, also known as ROMK channels, play a crucial role in the kidney, especially in potassium secretion and sodium chloride reabsorption. The density of these channels in the kidney is regulated by physiological demands. Research has shown that protein kinase A-dependent phosphorylation affects the number of active channels, suggesting a mechanism for aldosterone-dependent regulation of the secretory potassium channel in the kidney (Yoo et al., 2003).

pH-dependent Gating of Kir1.1 Channels

The gating of Kir1.1 channels is influenced by intracellular pH, with acidification leading to channel closure. This feature is crucial for the maintenance of potassium homeostasis. Studies utilizing mutagenesis have identified specific residues in the Kir1.1 channel that react to changes in pH, indicating a movement of protein domains within the channel during pH-dependent gating (Schulte et al., 1998).

KirBac1.1 as a Model for Kir1.1 Channels

The KirBac1.1, a prokaryotic homologue of eukaryotic Kir channels, has been studied to understand Kir1.1 channels better. Functional analysis of KirBac1.1 has provided insights into the properties and behaviors of Kir1.1 channels, including potassium selectivity and gating kinetics, which are similar to eukaryotic Kir1.1 and Kir6.2 channels (Cheng et al., 2009).

FRET Analysis of pH-Gating in Kir1.1 Channels

A study using Foster resonance energy transfer (FRET) explored the conformational changes in the cytoplasmic pore of Kir1.1 channels in response to intracellular pH. This research suggests that the N- and C-termini of the Kir1.1 channel move apart during pH gating, impacting the channel's open and closed states (Lee & Shieh, 2009).

Kir1.1 in Hypertension and Heart Failure Treatment

The potential of targeting Kir1.1 channels in treating hypertension and heart failure has been explored. Kir1.1 inhibitors, like MK-7145, have been studied for their therapeutic potential in these conditions, highlighting the channel's role in the body's electrolyte and water balance (Priest & Pasternak, 2017).

Eigenschaften

Produktname |

Kir1.1-IN-A |

|---|---|

Molekularformel |

C23H24N6O3 |

Molekulargewicht |

432.48 |

IUPAC-Name |

5-(2-(4-(2-(4-(1H-tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one |

InChI |

InChI=1S/C23H24N6O3/c30-22(14-17-1-4-20(5-2-17)29-16-24-25-26-29)28-11-9-27(10-12-28)8-7-18-3-6-21-19(13-18)15-32-23(21)31/h1-6,13,16H,7-12,14-15H2 |

InChI-Schlüssel |

LKLRNYYBQWYHND-UHFFFAOYSA-N |

SMILES |

O=C1OCC2=C1C=CC(CCN3CCN(C(CC4=CC=C(N5N=NN=C5)C=C4)=O)CC3)=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Kir1.1-IN-A; Kir1.1-INA; Kir1.1 IN-A |

Herkunft des Produkts |

United States |

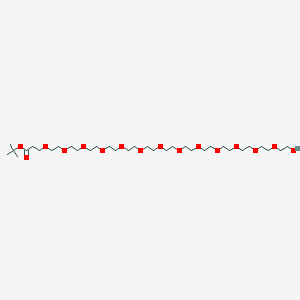

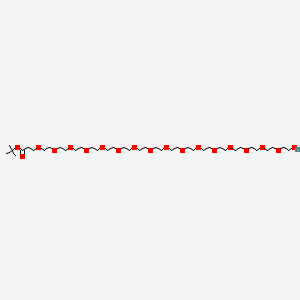

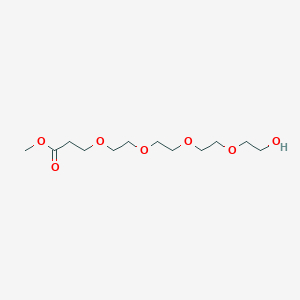

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one](/img/structure/B1192889.png)

![(S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide](/img/structure/B1192903.png)